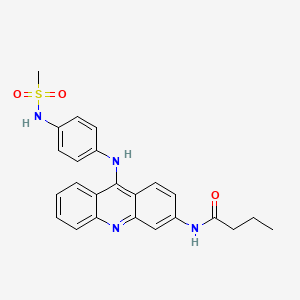
Methanesulfonanilide, 4'-(3-butyramido-9-acridinylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanesulfonanilide, 4’-(3-butyramido-9-acridinylamino)- is a complex organic compound with a molecular formula of C24H24N4O3S and a molecular weight of 448.54 g/mol This compound is known for its unique structure, which includes an acridine moiety linked to a methanesulfonanilide group through a butyramido linkage
Métodos De Preparación
The synthesis of Methanesulfonanilide, 4’-(3-butyramido-9-acridinylamino)- involves multiple steps. One common synthetic route includes the following steps:
Formation of the acridine moiety: This step involves the synthesis of the acridine core, which can be achieved through various methods, such as the condensation of anthranilic acid with a suitable aldehyde.
Attachment of the butyramido group: The acridine core is then reacted with butyric anhydride to introduce the butyramido group.
Formation of the methanesulfonanilide group: Finally, the butyramido-acridine intermediate is reacted with methanesulfonyl chloride in the presence of a base to form the desired compound.
Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Análisis De Reacciones Químicas
Methanesulfonanilide, 4’-(3-butyramido-9-acridinylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound has been investigated for its potential as an anticancer agent.
Medicine: In medicine, Methanesulfonanilide, 4’-(3-butyramido-9-acridinylamino)- is being explored for its potential use in cancer therapy.
Mecanismo De Acción
The mechanism of action of Methanesulfonanilide, 4’-(3-butyramido-9-acridinylamino)- involves its interaction with DNA. The acridine moiety intercalates into the DNA double helix, disrupting the normal structure and function of the DNA. This interference can inhibit DNA replication and repair, leading to cell death. The compound also targets specific enzymes involved in DNA synthesis, further enhancing its anticancer activity .
Comparación Con Compuestos Similares
Methanesulfonanilide, 4’-(3-butyramido-9-acridinylamino)- can be compared with other similar compounds, such as:
4’-(9-Acridinylamino)methanesulfonanilide: This compound shares a similar structure but lacks the butyramido group.
4’-(3-Iodo-9-acridinylamino)methanesulfonanilide: This compound contains an iodine atom instead of the butyramido group.
The uniqueness of Methanesulfonanilide, 4’-(3-butyramido-9-acridinylamino)- lies in its combination of the acridine, butyramido, and methanesulfonanilide groups, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
59988-08-8 |
|---|---|
Fórmula molecular |
C24H24N4O3S |
Peso molecular |
448.5 g/mol |
Nombre IUPAC |
N-[9-[4-(methanesulfonamido)anilino]acridin-3-yl]butanamide |
InChI |
InChI=1S/C24H24N4O3S/c1-3-6-23(29)25-18-13-14-20-22(15-18)27-21-8-5-4-7-19(21)24(20)26-16-9-11-17(12-10-16)28-32(2,30)31/h4-5,7-15,28H,3,6H2,1-2H3,(H,25,29)(H,26,27) |
Clave InChI |
QFIQARFGVKQNAF-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)NC1=CC2=NC3=CC=CC=C3C(=C2C=C1)NC4=CC=C(C=C4)NS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















